molecular formula C10H12F3N3 B1427755 5-Trifluoro-2-piperidin-4-ylpyrimidine CAS No. 944903-11-1

5-Trifluoro-2-piperidin-4-ylpyrimidine

Cat. No.: B1427755
CAS No.: 944903-11-1
M. Wt: 231.22 g/mol
InChI Key: UADXUTYYMOWJFY-UHFFFAOYSA-N
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Description

5-Trifluoro-2-piperidin-4-ylpyrimidine is a pyrimidine compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group at the 5-position and a piperidin-4-yl group at the 2-position of the pyrimidine ring. The unique structural features of this compound contribute to its distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trifluoro-2-piperidin-4-ylpyrimidine typically involves the reaction of a pyrimidine precursor with a trifluoromethylating agent and a piperidine derivative.

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. These methods may include continuous flow synthesis, which allows for the efficient and controlled production of the compound. Additionally, the use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Trifluoro-2-piperidin-4-ylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities and chemical properties depending on the nature of the substituents .

Scientific Research Applications

5-Trifluoro-2-piperidin-4-ylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-Trifluoro-2-piperidin-4-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The piperidine moiety contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Trifluoromethyl-2-pyridinylpyrimidine
  • 5-Trifluoro-2-piperidinylpyridine
  • 5-Trifluoro-2-piperidinylbenzene

Uniqueness

5-Trifluoro-2-piperidin-4-ylpyrimidine is unique due to the combination of the trifluoromethyl group and the piperidin-4-yl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, such as enhanced stability, increased lipophilicity, and specific interactions with biological targets, which are not observed in similar compounds .

Properties

IUPAC Name

2-piperidin-4-yl-5-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-5-15-9(16-6-8)7-1-3-14-4-2-7/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADXUTYYMOWJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(C=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241179
Record name 2-(4-Piperidinyl)-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944903-11-1
Record name 2-(4-Piperidinyl)-5-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944903-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Piperidinyl)-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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